molecular formula C12H19ClN2O B1500951 4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride CAS No. 1185310-76-2

4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride

Cat. No.: B1500951
CAS No.: 1185310-76-2
M. Wt: 242.74 g/mol
InChI Key: LEWRNXIUCQMCLG-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride is a chemical compound with the molecular formula C12H18ClN2O It is a derivative of pyridine, featuring a piperidine ring attached via a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methyl-2-hydroxypyridine and 3-chloromethylpiperidine.

    Reaction: The hydroxyl group of 4-methyl-2-hydroxypyridine is converted to a methoxy group using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Substitution: The resulting 4-methyl-2-methoxypyridine undergoes a nucleophilic substitution reaction with 3-chloromethylpiperidine to form 4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation in the presence of a catalyst such as palladium on carbon.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-Methyl-2-(piperidin-3-ylmethoxy)pyridine-3-carboxylic acid.

    Reduction: 4-Methyl-2-(piperidin-3-ylmethoxy)piperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies involving receptor binding and neurotransmitter modulation.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperidine moiety is known to interact with nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission pathways. This makes the compound of interest in the study of neurological diseases and potential therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(piperidin-3-ylmethoxy)-pyrimidine hydrochloride
  • **4-Methyl-2-(piperidin-3-ylmethoxy)-benzimid

Properties

IUPAC Name

4-methyl-2-(piperidin-3-ylmethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-10-4-6-14-12(7-10)15-9-11-3-2-5-13-8-11;/h4,6-7,11,13H,2-3,5,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWRNXIUCQMCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671465
Record name 4-Methyl-2-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185310-76-2
Record name 4-Methyl-2-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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